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Methyl 2-methylquinoline-6-

carboxylate

Cat. No.: B180422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-methylquinoline-6-carboxylate, with the confirmed IUPAC name methyl 2-
methylquinoline-6-carboxylate, is a heterocyclic aromatic compound belonging to the

quinoline family.[1] Quinolines are a significant class of compounds in medicinal chemistry,

forming the core structure of numerous natural and synthetic molecules with a broad spectrum

of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-

inflammatory properties. The versatility of the quinoline scaffold allows for substitutions at

various positions, enabling the fine-tuning of a compound's therapeutic efficacy and

pharmacokinetic profile. This guide provides a comprehensive overview of Methyl 2-
methylquinoline-6-carboxylate, including its chemical properties, a plausible synthetic route,

and an exploration of its potential biological activities based on data from structurally related

compounds.

Chemical Properties of Methyl 2-methylquinoline-6-carboxylate:
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Property Value

IUPAC Name methyl 2-methylquinoline-6-carboxylate

Molecular Formula C₁₂H₁₁NO₂[1]

Molecular Weight 201.22 g/mol [1]

CAS Number 108166-01-4[1]

Synonyms

METHYL 2-METHYL-6-

QUINOLINECARBOXYLATE, 6-carbomethoxy-

2-methyl quinoline

Synthesis
While a specific, detailed experimental protocol for the synthesis of Methyl 2-methylquinoline-
6-carboxylate is not readily available in the reviewed literature, a plausible synthetic pathway

can be constructed based on well-established methods for quinoline synthesis, such as the

Doebner-von Miller reaction, followed by esterification.

Proposed Synthetic Workflow
The following diagram illustrates a potential two-step synthesis of Methyl 2-methylquinoline-
6-carboxylate. The first step involves the synthesis of the precursor, 2-methylquinoline-6-

carboxylic acid, via a Doebner-von Miller reaction. The second step is the esterification of the

carboxylic acid to yield the final product.
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Step 1: Doebner-von Miller Reaction

Step 2: Esterification

4-aminobenzoic acid + α,β-unsaturated carbonyl

Acid-catalyzed condensation
and cyclization

2-methylquinoline-6-carboxylic acid

2-methylquinoline-6-carboxylic acid

Methanol (CH3OH) +
Acid catalyst (e.g., H2SO4)

Methyl 2-methylquinoline-6-carboxylate

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Methyl 2-methylquinoline-6-carboxylate.

Potential Biological Activities and Mechanisms
Direct experimental data on the biological activity of Methyl 2-methylquinoline-6-carboxylate
is limited. However, based on the activities of structurally similar quinoline-6-carboxylate
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derivatives and other quinoline compounds, we can infer its potential in several therapeutic

areas.

Potential Anticancer Activity
Quinoline derivatives are a well-established class of anticancer agents.[2][3] Their mechanisms

of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin

polymerization.[3]

Quantitative Data for Related Quinoline Derivatives (Anticancer Activity):

The following table summarizes the in vitro anticancer activity of several 2-substituted quinoline

derivatives against various human cancer cell lines, presented as IC₅₀ values (the

concentration required to inhibit 50% of cell growth).

Compound R Group Cell Line IC₅₀ (µM) Reference

Analogue 1 2-phenyl HeLa >50 [4]

Analogue 2 2-phenyl PC3 >50 [4]

Analogue 3

2-(3,4-

methylenedioxyp

henyl)

HeLa 31.37 [4]

Analogue 4

2-(3,4-

methylenedioxyp

henyl)

PC3 34.34 [4]

Analogue 5 2-(p-tolyl) MCF-7 8.3 [4]

Potential Signaling Pathway: EGFR Inhibition

Many quinoline-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR)

signaling pathway, which is often dysregulated in cancer, leading to increased cell proliferation,

survival, and metastasis.[5][6][7]
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Caption: Simplified EGFR signaling pathway and potential inhibition by quinoline derivatives.
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Potential Neurological Activity
Derivatives of quinoline-6-carboxamide have been investigated as antagonists of the

metabotropic glutamate receptor 1 (mGluR1).[8] mGluR1 is implicated in various neurological

and psychiatric disorders, making it an attractive drug target.

Quantitative Data for Related Quinoline-6-Carboxamides (mGluR1 Antagonism):

The table below presents the mGluR1 antagonistic activity of a series of 2-substituted

quinoline-6-carboxamide derivatives.

Compound R¹ Group R² Group
% Inhibition
@ 10 µM

IC₅₀ (µM) Reference

13a Piperidinyl -NHCH₃ 68 2.16 [8]

13b Piperidinyl -NHC₂H₅ 62 3.54 [8]

12a Pyrrolidinyl -NHCH₃ 55 5.23 [8]

12b Pyrrolidinyl -NHC₂H₅ 48 8.91 [8]

Signaling Pathway: mGluR1

Group I mGluRs, including mGluR1, are coupled to Gq proteins and activate phospholipase C

(PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[9][10]

This cascade results in the release of intracellular calcium and the activation of protein kinase

C (PKC).
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Caption: The mGluR1 signaling pathway and its potential antagonism by quinoline derivatives.

Potential Antimicrobial Activity
Quinolone antibiotics, a class of compounds structurally related to quinolines, are potent

inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA
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replication.[1][11] This makes the quinoline scaffold a promising starting point for the

development of new antibacterial agents.

Quantitative Data for Related Quinoline Derivatives (Antimicrobial Activity):

The following table shows the Minimum Inhibitory Concentration (MIC) values for several

quinoline derivatives against various bacterial strains.

Compound Bacterial Strain MIC (µg/mL) Reference

Analogue A S. aureus 3.125 [12]

Analogue B E. coli 100 [12]

Analogue C P. aeruginosa 100 [12]

Analogue D MRSA 0.75 [13]

Analogue E VRE 0.75 [13]

Mechanism of Action: DNA Gyrase Inhibition

Quinolone and quinoline-based antibacterial agents function by stabilizing the complex

between DNA gyrase and DNA, which leads to double-strand breaks in the bacterial

chromosome and ultimately cell death.[8][11]
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Caption: Mechanism of bacterial DNA gyrase inhibition by quinoline derivatives.

Experimental Protocols
The following are representative protocols for evaluating the potential biological activities of

Methyl 2-methylquinoline-6-carboxylate, based on standard methodologies for similar

compounds.

Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on

cancer cell lines.[14]

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well

and incubate for 24 hours to allow for cell attachment.
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Compound Preparation: Prepare serial dilutions of Methyl 2-methylquinoline-6-
carboxylate in complete cell culture medium. The final concentration of the solvent (e.g.,

DMSO) should be less than 0.5%.

Treatment: Remove the existing medium from the wells and add 100 µL of the medium

containing the test compound at various concentrations. Include a vehicle control (medium

with solvent) and a positive control (a known anticancer drug).

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO₂.

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for another 4 hours.

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a

solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control and determine the IC₅₀ value.

Protocol for In Vitro Antimicrobial Activity (MIC
Determination)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory

Concentration (MIC) of a compound against bacterial strains.

Compound Preparation: Prepare a stock solution of Methyl 2-methylquinoline-6-
carboxylate in a suitable solvent (e.g., DMSO).

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the

compound in a suitable broth medium (e.g., Mueller-Hinton broth).

Bacterial Inoculum: Prepare a standardized bacterial inoculum to a concentration of

approximately 5 x 10⁵ CFU/mL.
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Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive

control (broth with bacteria, no compound) and a negative control (broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Conclusion
Methyl 2-methylquinoline-6-carboxylate is a promising scaffold for the development of novel

therapeutic agents. While direct biological data for this specific compound is not extensively

available, the known activities of structurally related quinoline derivatives suggest significant

potential in the fields of oncology, neurology, and infectious diseases. Further investigation,

including the synthesis and comprehensive biological evaluation of Methyl 2-methylquinoline-
6-carboxylate and its analogues, is warranted to fully elucidate its therapeutic potential. The

experimental protocols and mechanistic insights provided in this guide offer a foundational

framework for such future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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